6,7-diethoxy-1-(4-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one
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Overview
Description
6,7-DIETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is a synthetic organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE typically involves the condensation of appropriate phenolic and aldehyde precursors under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the benzopyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6,7-DIETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the benzopyran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzopyran derivatives depending on the reagents used.
Scientific Research Applications
6,7-DIETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-DIETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activities, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: Shares structural similarities but differs in the substitution pattern and biological activities.
6,7-Dimethoxy-4-methylisoquinolinyl-(4’-methoxyphenyl)-methanone: Another related compound with distinct chemical properties and applications.
Uniqueness
6,7-DIETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H22O5 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
6,7-diethoxy-1-(4-methoxyphenyl)-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C20H22O5/c1-4-23-17-10-14-11-19(21)25-20(16(14)12-18(17)24-5-2)13-6-8-15(22-3)9-7-13/h6-10,12,20H,4-5,11H2,1-3H3 |
InChI Key |
UGXPHAWISCTULN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=C(C=C3)OC)OCC |
Origin of Product |
United States |
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